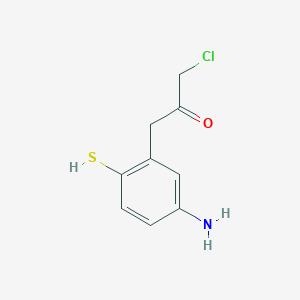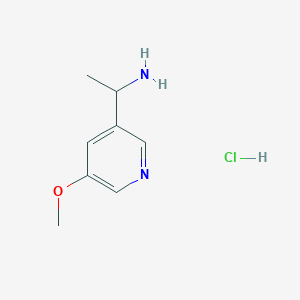
1-(5-Amino-2-mercaptophenyl)-3-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Amino-2-mercaptophenyl)-3-chloropropan-2-one is an organic compound that features both amino and mercapto functional groups attached to a phenyl ring, along with a chloropropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-mercaptophenyl)-3-chloropropan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-mercaptophenol.
Chlorination: The phenolic group is chlorinated using thionyl chloride or phosphorus pentachloride to form 5-amino-2-mercaptophenyl chloride.
Alkylation: The chlorinated intermediate is then reacted with 3-chloropropan-2-one under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Amino-2-mercaptophenyl)-3-chloropropan-2-one can undergo various types of chemical reactions:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiols under basic conditions.
Major Products
Oxidation: Disulfides.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
1-(5-Amino-2-mercaptophenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Amino-2-mercaptophenyl)-3-chloropropan-2-one involves its interaction with biological molecules through its functional groups:
Molecular Targets: The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity.
Pathways Involved: It may interfere with metabolic pathways by inhibiting key enzymes or by acting as a substrate analog.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: Shares the mercapto and amino functionalities but has a different ring structure.
3-Chloro-1-(5-mercapto-2-aminophenyl)propan-2-one: A positional isomer with similar functional groups but different spatial arrangement.
Uniqueness
1-(5-Amino-2-mercaptophenyl)-3-chloropropan-2-one is unique due to its specific combination of functional groups and their positions on the phenyl ring, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C9H10ClNOS |
|---|---|
Peso molecular |
215.70 g/mol |
Nombre IUPAC |
1-(5-amino-2-sulfanylphenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C9H10ClNOS/c10-5-8(12)4-6-3-7(11)1-2-9(6)13/h1-3,13H,4-5,11H2 |
Clave InChI |
DYLQVWPJNHQVMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)CC(=O)CCl)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[9H-fluoren-9-ylmethoxycarbonyl(furan-2-yl)amino]propanoic acid](/img/structure/B14055781.png)





![(2S)-6-amino-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[2-[[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]methylamino]-2-oxoethyl]hexanamide](/img/structure/B14055808.png)

